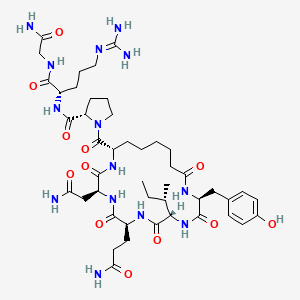

Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2

Description

Contextualization of Peptide Chemistry and Biological Significance

Peptides are fundamental to life, participating in a vast array of biological activities. elsevierpure.com They can be synthesized naturally in living organisms or created synthetically in the laboratory. elsevierpure.com The biological function of a peptide is intricately linked to its specific sequence and conformation of its amino acid constituents. acs.orgelsevierpure.com Many peptides act as hormones, carrying signals through the bloodstream from one tissue to another to regulate bodily functions. elsevierpure.com This inherent biological significance has made peptides a major focus of drug discovery and development.

Overview of Cyclic Peptides in Bioactive Molecule Research

Cyclic peptides, in which the peptide chain is linked head-to-tail or through side-chain cross-linking, represent a particularly interesting class of bioactive molecules. This cyclization confers a more rigid and stable structure compared to their linear counterparts. nih.gov This structural constraint can lead to enhanced metabolic stability, as they are less susceptible to degradation by enzymes, and can also result in higher binding affinity and selectivity for their biological targets. nih.gov These advantageous properties have made cyclic peptides a valuable scaffold in the design of new therapeutic agents.

Historical Perspective and Discovery of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 and Related Peptides

The study of neurohypophyseal hormones, namely oxytocin (B344502) and vasopressin, has a rich history dating back to the early 20th century. The isolation and synthesis of these hormones in the 1950s was a landmark achievement in peptide chemistry. nih.gov This breakthrough paved the way for the synthesis of numerous analogs, with the goal of understanding the relationship between their structure and biological activity. nih.govnih.gov

The subject of this article, this compound, is a synthetic analog of arginine-vasotocin. acs.orgnih.gov Arginine-vasotocin is itself a neurohypophyseal hormone found in non-mammalian vertebrates and is considered an evolutionary precursor to oxytocin and vasopressin. wikipedia.org The synthesis of this compound, also known by its chemical name [1,6-Aminosuberic acid]-arginine-Vasotocin, was first reported in 1972 by Hase and his colleagues. acs.orgnih.gov This analog was created by replacing the disulfide bridge of deamino-vasotocin with a more stable ethylene (B1197577) bridge, a modification intended to probe the functional role of the disulfide bond and to create analogs with potentially altered biological activities. acs.org

Role of this compound as a Neurohypophyseal Hormone Analog

As a synthetic analog, this compound was designed to mimic the natural neurohypophyseal hormones to study their mechanism of action. acs.orgnih.gov Research has shown that this compound exhibits excitatory effects on certain neurons. Specifically, it has a notable excitatory effect on the periodically oscillating neuron (PON) of Achatina fulica, a species of land snail. wikipedia.org This activity highlights its role as a tool to investigate the neuronal pathways and receptor interactions of neurohypophyseal hormones. The replacement of the disulfide bond with a carba-bridge (in the form of aminosuberic acid) was a key strategy to enhance the stability of the molecule while retaining biological activity. acs.org

Scope and Research Objectives for the Investigation of this compound

The primary research objective for synthesizing and studying this compound was to elucidate the structure-activity relationships of neurohypophyseal hormones. acs.orgnih.gov By systematically modifying the structure of the natural hormones, researchers aimed to identify the specific amino acid residues and structural motifs responsible for their diverse biological effects, such as their pressor, antidiuretic, and uterotonic activities. The investigation of this and other analogs has contributed significantly to our understanding of how these hormones interact with their receptors and has guided the development of more selective and potent therapeutic agents. nih.govnih.gov

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C45H70N14O12 | PubChem |

| Molecular Weight | 999.1 g/mol | PubChem |

| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide | PubChem |

| Synonyms | [1,6-Aminosuberic acid]-arginine-Vasotocin, [Asu1,6]Arginine Vasotocin (B1584283) | PubChem, ChemicalBook wikipedia.org |

| CAS Number | 35375-13-4 | ChemicalBook wikipedia.org |

Biological Activity Data of Related Neurohypophyseal Hormone Analogs

The following table presents biological activity data for vasopressin and oxytocin analogs to provide context for the study of compounds like this compound. The data is presented as pA2 values, which represent the negative logarithm of the antagonist concentration required to reduce the response of an agonist by 50%. Higher pA2 values indicate greater antagonist potency.

| Compound | Uterotonic (in vitro, no Mg2+) pA2 | Pressor (rat) pA2 | Antidiuretic (rat) pA2 |

| [deamino-Pen1, Tyr(Me)2, Orn8]-Vasotocin | 8.8 | 8.6 | - |

| [deamino-Pen1, Tyr(Me)2]-Oxytocin | 8.1 | 7.2 | - |

| [deamino-Pen1, Orn8]-Vasotocin | 7.9 | 8.2 | - |

Data adapted from structure-activity relationship studies of neurohypophyseal hormone antagonists.

Structure

2D Structure

Properties

Molecular Formula |

C45H70N14O12 |

|---|---|

Molecular Weight |

999.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H70N14O12/c1-3-24(2)37-43(70)55-28(17-18-33(46)61)39(66)57-31(22-34(47)62)40(67)56-29(9-5-4-6-12-36(64)53-30(41(68)58-37)21-25-13-15-26(60)16-14-25)44(71)59-20-8-11-32(59)42(69)54-27(10-7-19-51-45(49)50)38(65)52-23-35(48)63/h13-16,24,27-32,37,60H,3-12,17-23H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,69)(H,55,70)(H,56,67)(H,57,66)(H,58,68)(H4,49,50,51)/t24-,27-,28-,29-,30-,31-,32-,37-/m0/s1 |

InChI Key |

RZTAEGXNAKQBHH-VNHOCEMUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of Cyclo Tyr Ile Gln Asn Asu Pro Arg Gly Nh2

Elucidation of Three-Dimensional Solution Structures

The conformation of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 in a solution environment, which mimics its physiological state, is of paramount importance. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful tools for probing the dynamic nature of such peptides in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution. Through the analysis of various NMR parameters, including chemical shifts, coupling constants (specifically ³JNHα), and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's conformational preferences can be constructed.

For analogous compounds like arginine vasopressin (AVP), 2D NMR studies have revealed that these peptides exist in a conformational equilibrium. nih.gov This equilibrium is often influenced by factors such as the cis/trans isomerization of the peptide bond preceding a proline residue, in this case, the Asu-Pro bond. nih.gov The presence of β-turns, particularly in the cyclic portion of the molecule, is a common structural motif in vasopressin-like peptides. nih.govresearchgate.net These turns are stabilized by intramolecular hydrogen bonds.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in a Cyclic Peptide in Aqueous Solution

| Amino Acid Residue | NH (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

| Tyrosine (Tyr) | 7.8 - 8.5 | 4.2 - 4.8 | 6.7 - 7.2 (aromatic), 2.8 - 3.2 (β-CH₂) |

| Isoleucine (Ile) | 7.9 - 8.6 | 3.9 - 4.5 | 0.8 - 2.1 (β, γ, δ protons) |

| Glutamine (Gln) | 8.0 - 8.7 | 4.0 - 4.6 | 2.1 - 2.5 (β, γ-CH₂), 6.8 - 7.5 (amide NH₂) |

| Asparagine (Asn) | 8.1 - 8.8 | 4.4 - 4.9 | 2.6 - 2.9 (β-CH₂), 6.9 - 7.6 (amide NH₂) |

| Aminosuberic acid (Asu) | 7.7 - 8.4 | 4.1 - 4.7 | 1.2 - 2.3 (aliphatic chain) |

| Proline (Pro) | - | 4.2 - 4.6 | 1.8 - 2.3, 3.5 - 3.8 (ring protons) |

| Arginine (Arg) | 7.9 - 8.6 | 4.1 - 4.7 | 1.5 - 1.9, 3.1 - 3.3 (side chain CH₂), 7.1 - 7.7 (guanidinium NH) |

| Glycine (B1666218) (Gly) | 8.2 - 8.9 | 3.8 - 4.1 | - |

Note: These are generalized ranges and can vary based on solvent conditions, pH, temperature, and specific peptide conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. The shape and magnitude of the CD spectrum provide information on the presence of α-helices, β-sheets, β-turns, and random coil structures.

For arginine-vasopressin analogs, CD studies have shown that the shape of the spectrum is highly sensitive to substitutions within the peptide sequence, particularly in the disulfide bridge region and at the proline residue. nih.govnih.gov These spectral changes are interpreted as alterations in the peptide's conformation, such as changes in the interaction between the tyrosine side chain and other residues or modifications in the relative orientation of the cyclic and acyclic portions of the molecule. nih.gov The CD spectra of such peptides are typically characterized by a negative band in the 200-220 nm region, indicative of β-turn and random coil contributions.

Solid-State Structural Determination Methodologies

Determining the structure of a peptide in its solid, crystalline form can provide a high-resolution, static snapshot of a single conformation.

X-ray Crystallography of this compound or Co-Crystals

X-ray crystallography is the gold standard for determining the atomic-level three-dimensional structure of molecules. nih.govmpg.de The process involves growing a single crystal of the compound and diffracting an X-ray beam off the crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic coordinates can be determined.

Obtaining high-quality crystals of flexible cyclic peptides can be exceedingly difficult, as they may not pack into a regular, ordered lattice. youtube.com To date, a crystal structure for this compound has not been reported in the major crystallographic databases. Challenges in crystallization often stem from the conformational heterogeneity of the peptide in solution. However, were a crystal structure to be obtained, it would provide invaluable, high-resolution information on a specific, stable conformation of the molecule.

Table 2: Hypothetical Crystallographic Data for a Cyclic Peptide

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 15.2 Å, b = 25.4 Å, c = 30.1 Å, α = β = γ = 90° |

| Resolution | 1.8 Å |

| R-factor / R-free | 0.19 / 0.22 |

| Molecules per unit cell (Z) | 4 |

Note: This table is purely illustrative of the type of data obtained from an X-ray crystallography experiment.

Computational Modeling and Molecular Dynamics Simulations

In silico techniques provide a powerful complement to experimental methods, allowing for the exploration of the full conformational space available to a flexible molecule like this compound.

In Silico Prediction of Conformational Ensembles

Molecular dynamics (MD) simulations can model the movement of atoms in a peptide over time, providing a detailed picture of its conformational dynamics and the relative stabilities of different structures. rsc.org By simulating the peptide in a virtual box of solvent molecules, MD can predict the ensemble of conformations that the peptide is likely to adopt in solution.

For vasopressin analogs, molecular mechanics and dynamics calculations have been used to explore the backbone conformations of the cyclic moiety and the influence of the acyclic tail. nih.gov These studies often reveal a complex energy landscape with multiple low-energy conformations. The simulations can also shed light on the role of specific intramolecular interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing particular structures. The results of such simulations can be used to interpret experimental data from NMR and CD spectroscopy and to build a more complete understanding of the peptide's structure-function relationship.

Molecular Dynamics Simulations in Aqueous and Membrane Environments

The conformational flexibility of peptide hormones like this compound is critical to their biological function. Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of such peptides in environments that mimic physiological conditions, namely in aqueous solution and within a cell membrane. While specific MD studies on this compound are not extensively available in the public domain, a wealth of information from simulations of structurally similar vasopressin and oxytocin (B344502) analogs allows for a detailed understanding of its likely conformational landscape.

In aqueous solution, MD simulations of related cyclic nonapeptides like arginine vasopressin (AVP) have revealed a propensity to adopt specific folded structures, most notably β-turns. For instance, studies on AVP have identified the presence of β-turns in the 2-5 and 3-6 fragments of the cyclic part of the molecule. nih.gov These turns are crucial for orienting the side chains of key residues, such as Tyrosine at position 2 and Phenylalanine at position 3 (in AVP), which are known to be important for receptor interaction. nih.gov The conformational ensemble of these peptides in water is not static; rather, it represents a dynamic equilibrium of multiple interconverting conformations. tandfonline.com The use of explicit solvent models in these simulations is critical for accurately capturing the subtle yet significant interactions between the peptide and surrounding water molecules, which influence the stability of different conformations.

When transitioning from an aqueous environment to a lipid bilayer, which serves as a model for the cell membrane, the conformational behavior of these peptides changes significantly. MD simulations of vasopressin analogs within a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have shown that the membrane-spanning helices of the receptor exhibit less fluctuation compared to the more peripheral loops, and the presence of the peptide can disturb the local lipid structure. nih.gov For the peptide itself, the hydrophobic environment of the membrane core drives a conformational shift to shield polar groups. This often involves the formation of intramolecular hydrogen bonds, leading to more compact, "closed" conformations. This "chameleon-like" behavior is thought to be a key factor in the membrane permeability of cyclic peptides. The interaction with the membrane is a complex process, with initial absorption onto the membrane surface followed by potential insertion and conformational rearrangement. The nature of the lipid headgroups (e.g., zwitterionic like POPC or negatively charged like POPG) also influences the interaction, with electrostatic forces playing a significant role. nih.gov

A summary of typical parameters used in molecular dynamics simulations of cyclic peptides is presented in Table 1.

| Parameter | Typical Value/Setting | Rationale |

| Force Field | AMBER, CHARMM, GROMOS | These are well-established force fields for simulating biomolecules, providing accurate parameters for amino acids. |

| Water Model | TIP3P, SPC/E | These are common explicit water models that accurately represent the properties of water and its interactions with the peptide. |

| Membrane Model | DMPC, POPC, POPG bilayer | These lipids are commonly used to create model membranes that mimic the properties of mammalian cell membranes. |

| Ensemble | NPT (isothermal-isobaric) | This ensemble maintains constant number of particles, pressure, and temperature, closely mimicking physiological conditions. |

| Simulation Time | 100 ns - 1 µs | Sufficient simulation time is required to adequately sample the conformational space of the flexible peptide. |

| Analysis | RMSD, RMSF, Hydrogen Bonds, Dihedral Angles | These analyses are used to characterize the stability, flexibility, and secondary structure of the peptide throughout the simulation. |

Homology Modeling and Structure Prediction for Related Analogs

Homology modeling is a computational technique used to predict the three-dimensional (3D) structure of a protein or peptide by using the known experimental structure of a related homologous protein as a template. This approach is particularly valuable for understanding the structure-activity relationships (SAR) of analogs of this compound, as it allows for the prediction of their 3D structures and how they might interact with their target receptors, primarily the vasopressin and oxytocin receptors which are G-protein coupled receptors (GPCRs). nih.gov

The process of homology modeling for analogs of this peptide typically involves several key steps. First, a suitable template structure is identified from the Protein Data Bank (PDB). For vasotocin (B1584283) analogs, the crystal structures of the human vasopressin V1a, V2, or V3 receptors, or the oxytocin receptor, often in complex with a ligand, serve as excellent templates. nih.govbiorxiv.org The sequence of the target analog is then aligned with the template sequence. This alignment is crucial as it guides the modeling process. Following alignment, the 3D model of the analog is constructed by transferring the coordinates of the conserved residues from the template and modeling the non-conserved regions, such as side chains and loops. Finally, the resulting model is refined and validated to ensure it is stereochemically sound and energetically favorable.

Homology modeling has been instrumental in elucidating the binding modes of various vasopressin and oxytocin analogs to their receptors. These models have shown that both agonist and antagonist peptides, regardless of their chemical nature (peptide or non-peptide), tend to bind within a common pocket formed by the transmembrane helices of the receptor. nih.gov Specific amino acid residues within these helices have been identified as being critical for ligand binding. For example, studies on the V2 receptor have highlighted the importance of residues in transmembrane helices 3 through 7 for the binding of various analogs. nih.gov

Table 2 provides a summary of key amino acid residues in vasopressin receptors that have been identified through homology modeling and site-directed mutagenesis studies as being important for the binding of various analogs.

| Receptor Subtype | Key Residues for Ligand Binding | Location |

| V1a Receptor | Gln125, Asp129, Phe224, Tyr284 | Transmembrane Helices |

| V2 Receptor | Tyr115, Gln119, Asn321, Tyr325 | Transmembrane Helices |

| V3 Receptor | Phe123, Gln211, Asn332, Tyr336 | Transmembrane Helices |

It is important to note that while homology modeling is a powerful tool, the accuracy of the predicted structures is highly dependent on the sequence identity between the target and the template. For closely related analogs, the models are generally reliable. However, for analogs with significant modifications, the predictive power may be lower, and the models should be interpreted with caution and ideally validated with experimental data.

An extensive review of publicly available scientific literature and databases reveals a significant lack of specific research data on the chemical compound This compound . While this cyclic peptide is listed in chemical databases and by commercial suppliers, there are no published, peer-reviewed studies detailing its specific biological activities.

One of the synonyms identified for this compound is "[1,6-Aminosuberic acid]-arginine-Vasotocin". nih.govchemicalbook.com There is a mention of this analogue having an excitatory effect on the periodically oscillating neuron (PON) of A. fulica (the giant African land snail). chemicalbook.com However, this finding is isolated and does not provide the depth of information required to detail the compound's broader mechanism of action, receptor interactions, or influence on cellular signaling pathways in a comprehensive manner.

The requested detailed information, including receptor binding kinetics (Kd, Bmax), enzyme inhibition profiles, ligand-protein interaction mapping, analysis of downstream signaling cascades (such as cAMP or calcium flux), and induced changes in gene expression or proteomics, is not available in the current body of scientific literature for this specific molecule.

Further research would be necessary to identify and characterize the molecular targets of this compound, elucidate its mechanism of action, and understand its impact on cellular functions. Without such foundational research, a detailed and scientifically accurate article on its molecular and cellular interactions cannot be constructed.

Mechanism of Action and Molecular Target Interaction of Cyclo Tyr Ile Gln Asn Asu Pro Arg Gly Nh2

Structure-Activity Relationship (SAR) Studies of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 and Analogs

The biological profile of this compound, also known as [1,6-Aminosuberic acid]-arginine-vasotocin, has been a subject of scientific inquiry aimed at understanding how its structural features translate into its physiological effects. These investigations, collectively known as structure-activity relationship (SAR) studies, are fundamental to the fields of medicinal chemistry and pharmacology, providing a roadmap for the development of new therapeutic agents.

Impact of Amino Acid Substitutions on Biological Activity

The potency and selectivity of this vasotocin (B1584283) analog are highly dependent on its amino acid sequence. Systematic substitutions of individual residues have shed light on the functional role of each component of the peptide.

The N-terminal tyrosine (Tyr) residue is crucial for its activity. Its aromatic side chain is a key pharmacophoric element, and modifications at this position can significantly alter the molecule's interaction with its target receptors. For instance, the replacement of the α-amino group of the N-terminal residue with a hydrogen atom, a modification known as deamination, has been explored in related vasopressin analogs to enhance activity and prolong half-life.

The proline (Pro), arginine (Arg), and glycine (B1666218) (Gly) form the C-terminal tripeptide tail, which also plays a significant role in receptor interaction and activation. The basic side chain of arginine at position 8 is a particularly important determinant of vasopressin-like (antidiuretic and pressor) activities. Studies on related vasopressin antagonists have shown that the entire Pro-Arg-Gly-NH2 tail can be replaced by simpler structures like an alkyldiamine or an (aminoalkyl)guanidine, suggesting that the primary requirement is a basic functional group at an optimal distance from the cyclic core.

| Position | Original Amino Acid | Substitution | Impact on Biological Activity |

| 1 | Tyr | Deamination | Generally increases activity and metabolic stability in related analogs. |

| 8 | Arg | Ornithine | Can modulate the ratio of pressor to antidiuretic activity. |

| 8 | Arg | Basic Residue | Essential for vasopressin-like activities. |

Role of the asu Residue and Cyclization Strategy in Conferring Activity and Stability

A defining feature of this compound is the replacement of the native disulfide bridge between cysteine residues at positions 1 and 6 with a more stable carba-bridge, specifically utilizing L-α-aminosuberic acid (Asu). This modification, where one sulfur atom of the disulfide bond is replaced by a methylene (B1212753) group, results in a "carba-analog." This substitution has profound implications for the molecule's properties.

The aminosuberic acid bridge imparts significant resistance to enzymatic degradation. Disulfide bonds are susceptible to reduction by various enzymes and endogenous reducing agents like glutathione, leading to the inactivation of the peptide. The carba-bridge is chemically more robust, thereby increasing the metabolic stability and prolonging the biological half-life of the analog.

Investigation of Linear vs. Cyclic Variants on Receptor Engagement

The cyclization of the peptide is a prerequisite for its significant biological activity. Linear precursors of this and related neurohypophyseal hormones are generally considered to be inactive or possess significantly lower potency. The rigidified cyclic structure is essential for pre-organizing the pharmacophoric groups into a conformation that is recognized by the receptor.

This conformational constraint reduces the entropic penalty upon binding to the receptor, leading to higher affinity. The cyclic structure orients the key amino acid side chains in a specific spatial arrangement that complements the binding pocket of the receptor. In contrast, a linear peptide exists as a multitude of rapidly interconverting conformers in solution, only a small fraction of which will have the correct orientation for receptor binding. Therefore, the energetic cost of "freezing" the linear peptide into its bioactive conformation upon receptor interaction is much higher, resulting in weaker binding and lower potency. Studies on other peptide systems have consistently demonstrated that cyclization can lead to a dramatic increase in in vivo potency and duration of action compared to their linear counterparts.

Rational Design and Synthesis of Improved Analogs for Mechanistic Probing

The insights gained from SAR studies have fueled the rational design and synthesis of new analogs of this compound with improved properties. The goal of these efforts is to develop molecules with enhanced potency, greater selectivity for specific receptor subtypes, and improved pharmacokinetic profiles.

One approach involves the introduction of unnatural amino acids or further modifications to the peptide backbone to fine-tune its conformation and stability. For example, based on the understanding that a basic group at the C-terminus is crucial, novel analogs could be designed with different basic moieties to optimize receptor interaction.

Another strategy focuses on creating photoaffinity labels. By incorporating a photoreactive group into the peptide structure, for instance at the Tyr residue, it is possible to create a tool that can be used to irreversibly bind to and identify the specific receptor proteins it interacts with. This is a powerful technique for elucidating the molecular details of hormone-receptor interactions.

The synthesis of such complex peptide analogs is a challenging task, often requiring sophisticated solid-phase or solution-phase peptide synthesis methodologies. The careful selection of protecting groups and coupling reagents is essential to achieve the desired product in good yield and purity.

Advanced Synthetic Methodologies and Peptide Engineering for Cyclo Tyr Ile Gln Asn Asu Pro Arg Gly Nh2

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

The assembly of the linear peptide precursor of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The selection of the resin, protecting groups, and coupling reagents is critical for maximizing yield and purity.

For the synthesis of peptide amides like the target compound, a benzhydrylamine resin is a suitable solid support. nih.gov The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-amino protection. nmims.edu The use of Fmoc-Asu(OtBu)-OH is a key step, where the tert-butyl (OtBu) ester protects the side-chain carboxyl group of aminosuberic acid, preventing unwanted side reactions during chain elongation. nih.govnih.gov This protecting group is stable under the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) but is readily cleaved under the final acidic conditions used to release the peptide from the resin. nih.gov

Optimization of SPPS protocols involves careful selection of coupling reagents to ensure efficient amide bond formation, especially for sterically hindered residues. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), is commonly used to minimize racemization and improve coupling efficiency.

Table 1: Key Reagents in the SPPS of the Linear Precursor

| Reagent/Component | Function | Rationale for Use |

| Benzhydrylamine Resin | Solid support for peptide C-terminal amides. | Enables direct synthesis of the C-terminal amide upon cleavage. nih.gov |

| Fmoc-amino acids | Nα-protection of amino acids. | Stable to coupling conditions, easily removed with a mild base. nmims.edu |

| Fmoc-Asu(OtBu)-OH | Protected aminosuberic acid building block. | The OtBu group protects the side-chain carboxyl and is acid-labile. nih.govnih.gov |

| DIC/HOBt or DIC/Oxyma | Coupling reagents. | Promotes efficient amide bond formation and suppresses side reactions. |

| Piperidine in DMF | Deprotection reagent. | Removes the Fmoc group from the N-terminus of the growing peptide chain. |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection reagent. | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

The stepwise assembly on the solid support allows for the sequential addition of each amino acid in the desired order, culminating in the fully protected linear nonapeptide precursor attached to the resin.

Development of Solution-Phase Synthesis Strategies for Macrocyclization

Following the assembly of the linear peptide, the crucial macrocyclization step is typically performed in the solution phase after cleavage from the solid support. wikipedia.org The high dilution principle is employed during this step to favor intramolecular cyclization over intermolecular polymerization. The concentration of the linear peptide is generally kept in the millimolar range.

The cyclization strategy for this compound involves the formation of an amide bond between the N-terminal amino group of tyrosine and the side-chain carboxyl group of the aminosuberic acid residue. nih.gov This requires the selective deprotection of these two functional groups while other reactive side chains remain protected.

A common approach involves the use of an activated ester of the asu side-chain carboxyl group. For instance, a p-nitrophenyl (ONp) ester can be introduced, which then reacts with the free amino group of the N-terminal tyrosine to form the cyclic product. researchgate.net The choice of solvent and base is critical for the efficiency of the cyclization reaction. Aprotic polar solvents like dimethylformamide (DMF) are often used, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) may be added to facilitate the reaction.

Regioselective Cyclization Techniques Involving the asu Residue

The synthesis of this compound relies on a regioselective cyclization to form the specific 20-membered ring. This is achieved through the use of orthogonal protecting groups during the solid-phase synthesis. The N-terminal amino group of tyrosine is protected with an Fmoc group, which is removed at the end of the linear synthesis. The side-chain carboxyl group of the aminosuberic acid is protected with a group that can be selectively removed to allow for activation and subsequent cyclization.

For example, an allyl (All) ester could be used to protect the asu side chain. The All group can be selectively removed using a palladium catalyst, leaving other acid-labile protecting groups intact. This allows for the specific activation of the asu side-chain carboxyl group for reaction with the deprotected N-terminal amine. This strategy ensures that the cyclization occurs exclusively between the desired functionalities, leading to the correct cyclic peptide structure.

The formation of the amide bond between the tyrosine amine and the asu side-chain carboxyl creates a head-to-side-chain cyclized peptide. nih.gov This type of cyclization imparts significant conformational constraints on the peptide, which can enhance its biological activity and stability.

Incorporation of Unnatural Amino Acids and Chemical Modifications for Enhanced Research Utility

To probe the structure-function relationships and to develop tools for mechanistic studies, unnatural amino acids and chemical modifications can be incorporated into the peptide sequence. These modifications can introduce novel functionalities, such as photo-reactive groups or fluorescent labels.

A notable example is the synthesis of photoactivatable analogs of vasotocin (B1584283). digitellinc.com By replacing a key residue, such as tyrosine, with a photocaged version, the biological activity of the peptide can be controlled by light. For instance, a photolabile group can be installed on the tyrosine residue, rendering the peptide inactive until it is cleaved by UV light. This allows for precise spatiotemporal control of receptor activation in biological systems.

Another powerful modification is the introduction of fluorescent dyes. jpt.com A fluorescent label can be attached to a specific position in the peptide, such as the N-terminus or a lysine (B10760008) side chain, to create a fluorescent probe. lubio.ch These fluorescently labeled peptides are invaluable for a variety of applications, including fluorescence microscopy to visualize receptor localization and binding, and in fluorescence polarization assays to study peptide-protein interactions. jpt.com For instance, a photoaffinity probe for vasotocin receptors has been synthesized by incorporating an azido-benzoyl group on a lysine residue, allowing for covalent labeling of the receptor upon photoactivation. nih.gov

Table 2: Examples of Chemical Modifications for Enhanced Research Utility

| Modification | Example | Research Application | Reference |

| Photocaging | Installation of a photolabile group on Tyrosine | Spatiotemporal control of receptor activation | digitellinc.com |

| Photoaffinity Labeling | Incorporation of an azido-benzoyl group on Lysine | Covalent labeling and isolation of receptors | nih.gov |

| Fluorescent Labeling | Attachment of a fluorescent dye (e.g., FITC, TAMRA) | Visualization of receptor localization and binding studies | jpt.comlubio.ch |

Isotopic Labeling Strategies for Biophysical and Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating the three-dimensional structure, dynamics, and interactions of peptides using Nuclear Magnetic Resonance (NMR) spectroscopy. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the peptide during synthesis. innovagen.com

For a peptide of this size, uniform labeling with ¹³C and ¹⁵N can be employed. sigmaaldrich.com This is achieved by using appropriately labeled amino acid precursors during the SPPS. The resulting peptide will have all carbon and nitrogen atoms replaced with their NMR-active isotopes, allowing for a suite of multidimensional NMR experiments to be performed. These experiments can provide through-bond and through-space correlations between nuclei, which are used to determine the peptide's conformation in solution. nmims.edu

Selective isotopic labeling is another valuable strategy. For instance, specific amino acids can be labeled with ¹³C or ¹⁵N, which simplifies the NMR spectra and allows for the study of specific regions of the peptide. nih.gov Deuterium labeling can also be used to simplify proton NMR spectra and to probe the dynamics of the peptide through hydrogen-deuterium exchange experiments. researchgate.netacs.org These studies can reveal information about the solvent accessibility of different parts of the peptide and the presence of stable hydrogen bonds. nih.gov

NMR studies on arginine-vasopressin and its analogs have provided insights into their conformational properties, revealing that the C-terminal acyclic tail has greater mobility than the constrained cyclic ring. nih.gov Similar isotopic labeling strategies applied to this compound would enable detailed biophysical and mechanistic investigations into its structure-activity relationship and its interaction with its target receptors.

Table 3: Common Isotopic Labeling Strategies for Peptide NMR

| Isotope | Labeling Strategy | Information Gained |

| ¹³C, ¹⁵N | Uniform Labeling | 3D structure determination, resonance assignment. nmims.edusigmaaldrich.com |

| ¹³C, ¹⁵N | Selective Labeling | Probing specific sites, simplifying complex spectra. nih.gov |

| ²H (Deuterium) | Uniform or Selective Labeling | Simplifying ¹H NMR spectra, studying dynamics and solvent accessibility. researchgate.netacs.org |

Pre Clinical Mechanistic Investigations and Research Applications of Cyclo Tyr Ile Gln Asn Asu Pro Arg Gly Nh2

In Vitro Cellular Models for Functional Characterization

The in vitro characterization of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 and its related analogs has been crucial in elucidating their biological functions and receptor interactions. These studies primarily leverage cell-based assays to determine receptor activation, downstream signaling pathways, and phenotypic effects.

Cell-Based Assays for Receptor Activation and Functional Responses

As an analog of arginine-vasotocin, this compound is expected to interact with vasopressin and oxytocin (B344502) receptor subtypes. sigmaaldrich.comguidetopharmacology.org These receptors, which belong to the G protein-coupled receptor (GPCR) superfamily, are classified as V1a, V1b, and V2 for vasopressin, and the oxytocin (OT) receptor, which in non-mammalian vertebrates is often referred to as the isotocin (B1583897) (IT) receptor. nih.govguidetopharmacology.orgnih.gov Functional assays in various cell systems have been employed to characterize the activity of AVT and its analogs.

Research on related vasotocin (B1584283) compounds has demonstrated their ability to elicit cellular responses through these receptors. For instance, in cultured testicular cells from rainbow trout (Oncorhynchus mykiss), arginine-vasotocin was shown to stimulate testosterone (B1683101) production in a dose-dependent manner, with a maximal response observed at a concentration of 10 nM. nih.gov In another study, AVT and isotocin were shown to activate the isotocin receptor 1 (ITR1) in guppies (Poecilia reticulata), with significant activation observed at concentrations of 10⁻⁶, 10⁻⁷, and 10⁻⁸ mol/L in a CRE-luciferase reporter assay. nih.gov Furthermore, a study on the excitatory effects of neurohypophyseal hormone analogs on the periodically oscillating neuron (PON) of the snail Achatina fulica specifically identified [1,6-Aminosuberic acid]-arginine-Vasotocin as having a remarkable excitatory effect at a concentration of 0.1 mg/L. medchemexpress.com

The table below summarizes representative findings from in vitro functional assays for arginine-vasotocin and its analogs, providing insights into the likely functional responses to this compound.

| Compound/Analog | Cell System/Tissue | Assay Type | Observed Effect | Effective Concentration |

| Arginine-Vasotocin | Rainbow Trout Testis Culture | Testosterone Production | 6-fold increase over basal | 10 nM |

| Arginine-Vasotocin | Guppy Cells (HEK293T) | CRE-Luciferase Reporter | Activation of ITR1 | 10⁻⁸ to 10⁻⁶ M |

| [1,6-Aminosuberic acid]-arginine-Vasotocin | Achatina fulica Neurons | Neuronal Excitability | Excitatory effect on PON | 0.1 mg/L |

| Arginine-Vasotocin | Zebrafish Testis Culture | Spermatogonia Proliferation | Decrease in type B spermatogonia | 1 nM |

High-Content Screening for Phenotypic Effects

Currently, there is a lack of publicly available data on the application of this compound in high-content screening (HCS) platforms. HCS combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in cells, offering a powerful tool for drug discovery and mechanistic studies. While HCS has been utilized to screen for compounds that modulate various cellular processes, its specific application to investigate the phenotypic effects of this particular vasotocin analog has not been reported in the reviewed literature.

In Vivo Pre-Clinical Animal Models for Pathway Validation

Pre-clinical animal models are indispensable for validating the physiological pathways and functions of novel compounds identified in vitro. nih.gov For this compound, animal models, particularly from non-mammalian vertebrates where vasotocin is the endogenous hormone, are critical for understanding its in vivo effects. wikipedia.orgfrontiersin.org

Studies on Target Engagement and Pharmacodynamic Biomarkers in Animal Systems

In vivo studies with arginine-vasotocin and its analogs have provided evidence of target engagement and have helped identify potential pharmacodynamic biomarkers. For example, in adult mice, AVT has been shown to inhibit the hypertrophic response of the ovary following unilateral ovariectomy, indicating a direct or indirect effect on the reproductive axis. bohrium.com In anuran species, AVT treatment has been demonstrated to modulate social behaviors, such as calling in males and approach responses in females, providing a behavioral readout of target engagement in the central nervous system. frontiersin.org

A study in rats with vasotocin analogs demonstrated that the natriuretic effects were associated with an increase in urinary cGMP excretion, while kaliuretic effects correlated with a rise in urinary cAMP excretion, suggesting these cyclic nucleotides could serve as pharmacodynamic biomarkers for the renal actions of these peptides. nih.gov In zebrafish, the direct administration of AVT to testis cultures led to an increase in the production of 11-ketotestosterone (B164220), a key androgen in fish, which in turn stimulated the final stages of sperm production. mdpi.comnih.gov This suggests that gonadal steroid levels could be monitored as a pharmacodynamic biomarker of AVT analog activity in relevant animal models. nih.gov

The table below outlines key in vivo findings for AVT and related analogs, which can inform the expected target engagement and potential biomarkers for this compound.

| Compound/Analog | Animal Model | Primary Target/System | Observed In Vivo Effect | Potential Pharmacodynamic Biomarker |

| Arginine-Vasotocin | Adult Mice | Reproductive System | Inhibition of compensatory ovarian hypertrophy | Ovarian size/weight |

| Arginine-Vasotocin | Anuran species (frogs) | Central Nervous System | Modulation of social behaviors | Behavioral changes (e.g., calling frequency) |

| Vasotocin Analogs | Rats | Renal System | Natriuresis and kaliuresis | Urinary cGMP and cAMP levels |

| Arginine-Vasotocin | Zebrafish | Testis | Increased spermatogenesis | Plasma/tissue 11-ketotestosterone levels |

Mechanistic Analysis of Biodistribution and Metabolic Fate in Preclinical Organisms

Detailed studies on the biodistribution and metabolic fate of this compound are not extensively documented in the available literature. However, the modification of replacing the disulfide bridge with a carba-bridge, as in this compound, is known to significantly increase the metabolic stability of peptides. nih.gov This enhanced stability would likely lead to a longer plasma half-life and potentially altered biodistribution compared to the native arginine-vasotocin. The metabolic fate of such stabilized analogs is expected to involve proteolytic cleavage at sites other than the cyclic core, leading to smaller peptide fragments and individual amino acids that can be cleared renally or enter general metabolic pathways. Further research utilizing radiolabeled or fluorescently tagged versions of the compound would be necessary to precisely map its distribution and metabolic breakdown in preclinical organisms.

Development of this compound as a Molecular Probe

The structural characteristics of this compound and its analogs make them suitable for development as molecular probes to investigate the vasotocin system. A molecular probe is a molecule used to detect, visualize, or quantify other molecules or cellular structures.

By incorporating a reporter group, such as a fluorescent dye or a radioactive isotope, onto the peptide backbone, these analogs can be used to visualize and quantify vasotocin receptors in tissues and cells. A notable example from the literature, while not the exact compound, is the synthesis of a photoreactive analog of vasopressin, [1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin. This analog was radiolabeled with tritium (B154650) and used to photoaffinity label vasopressin receptors in bovine kidney membranes. This approach successfully identified a polypeptide with a molecular weight of 32,000 Daltons as a component of the vasopressin receptor. This demonstrates the principle of using such modified peptides as molecular probes for receptor identification and characterization.

Given its stability and inherent biological activity, this compound could be similarly modified to create powerful research tools. For instance, conjugation with a near-infrared fluorescent dye would enable in vivo imaging of receptor populations in animal models, while attachment of a biotin (B1667282) tag could facilitate the purification of receptor-ligand complexes for proteomic analysis.

Design and Synthesis of Fluorescently Labeled Analogs for Imaging Studies

The development of fluorescently labeled analogs of biologically active peptides is a powerful strategy for visualizing their distribution, receptor binding, and cellular trafficking. While specific studies detailing the fluorescent labeling of this compound are not extensively documented, the design and synthesis of such probes can be inferred from established methodologies for related vasotocin and vasopressin analogs.

The primary approach involves the covalent attachment of a fluorophore to the peptide backbone. The selection of the fluorophore is critical and depends on the specific requirements of the imaging study, such as the desired excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used for labeling peptides include fluorescein, rhodamine, and their derivatives.

The synthesis of a fluorescently labeled analog of this compound would typically be achieved through solid-phase peptide synthesis. A reactive functional group, often an amino or carboxyl group, is introduced into the peptide sequence to serve as a conjugation site for the fluorophore. For instance, a lysine (B10760008) residue with its side-chain amino group protected could be incorporated into the peptide. Following the completion of the peptide chain synthesis and cleavage from the resin, the protecting group on the lysine side chain would be removed, and the exposed amino group would be reacted with an activated form of the fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative.

An alternative strategy involves the incorporation of an amino acid with a unique functional group that allows for site-specific labeling. For example, an amino acid with an azide (B81097) or alkyne group could be incorporated, enabling the use of bioorthogonal "click chemistry" for highly efficient and specific attachment of a correspondingly modified fluorophore.

The resulting fluorescently labeled peptide would then be purified, typically by high-performance liquid chromatography (HPLC), to ensure the removal of any unreacted peptide or dye. Characterization of the final product would involve mass spectrometry to confirm the correct molecular weight and spectrophotometry to verify the presence of the fluorophore. The biological activity of the fluorescent analog would also need to be assessed to ensure that the attached fluorophore does not significantly impair its ability to bind to its target receptor.

Table 1: Common Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | Bright green fluorescence, pH-sensitive. |

| Tetramethylrhodamine Isothiocyanate (TRITC) | ~557 | ~576 | Bright orange-red fluorescence, less pH-sensitive than FITC. |

| Alexa Fluor™ 488 | ~495 | ~519 | Bright, photostable green fluorescence, pH-insensitive. |

Creation of Affinity Probes for Target Identification and Validation

Affinity probes are indispensable tools for identifying and validating the biological targets of a compound. These probes are designed to bind specifically and often irreversibly to their target, enabling its isolation and characterization. For this compound, the creation of affinity probes would likely involve the incorporation of a photoreactive group, creating a photoaffinity label.

A well-established approach for creating photoaffinity labels for related peptides like vasopressin involves the substitution of an amino acid with a photoreactive counterpart. For example, a phenylalanine residue can be replaced with p-azidophenylalanine. nih.gov This modified amino acid contains an azido (B1232118) group that is chemically inert in the dark but, upon exposure to UV light, forms a highly reactive nitrene that can covalently bond to nearby molecules, including the binding pocket of a receptor. nih.gov

The synthesis of a photoaffinity label of this compound would follow a similar synthetic route to the parent peptide, with the photoreactive amino acid incorporated during solid-phase synthesis. To facilitate detection, the probe could also be radiolabeled, for instance with tritium.

In a typical target identification experiment, the photoaffinity probe is incubated with a biological sample (e.g., cell membranes or tissue homogenates) containing the suspected target receptor. After allowing the probe to bind to its target, the sample is irradiated with UV light to induce covalent cross-linking. The covalently labeled target protein can then be identified by techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and autoradiography (if radiolabeled). Subsequent proteomic analysis, such as mass spectrometry, can be used to identify the protein. The specificity of the labeling can be confirmed by conducting the experiment in the presence of an excess of the unlabeled parent compound, which should compete for binding and reduce the labeling of the target.

Table 2: Examples of Photoreactive Groups for Affinity Probes

| Photoreactive Group | Precursor Amino Acid | Reactive Species (upon photolysis) |

|---|---|---|

| Azido | Azidophenylalanine | Nitrene |

| Benzophenone | Benzoylphenylalanine | Triplet Ketone |

Exploration of Specific Biological Processes Modulated by this compound in Research Models

As a synthetic analog of Arginine Vasotocin (AVT), this compound is expected to modulate biological processes regulated by AVT receptors. Research on AVT and its analogs has revealed their involvement in a wide range of physiological functions, particularly in non-mammalian vertebrates.

In amphibians and reptiles, AVT is a key modulator of social behaviors. frontiersin.org Studies have shown that AVT can influence aggression, courtship displays, and social signaling. frontiersin.org For instance, administration of AVT has been demonstrated to enhance male calling behavior in frogs and modulate female receptivity. frontiersin.org The more stable nature of this compound makes it a valuable tool for probing the long-term effects of AVT receptor activation on these complex behaviors in research models.

Recent research in fish has also highlighted the role of AVT in reproductive physiology. A study using an ex vivo culture of zebrafish testes demonstrated that AVT can directly regulate spermatogenesis. nih.gov Specifically, AVT treatment led to an increase in the number of spermatozoa in an androgen-dependent manner, while concurrently reducing the proliferation of type B spermatogonia. nih.gov These findings suggest a complex role for AVT in balancing the final stages of sperm production with the maintenance of the spermatogonial stem cell pool.

Furthermore, early research indicated that [1,6-Aminosuberic acid]-arginine-Vasotocin has an excitatory effect on the periodically oscillating neuron (PON) of the snail Achatina fulica. nih.gov This points to a role for this peptide in modulating neuronal activity and potentially influencing rhythmic physiological processes.

The diverse biological activities of AVT analogs like this compound underscore their importance as research tools for dissecting the intricate roles of the vasotocin system in various species.

Table 3: Investigated Biological Effects of Arginine Vasotocin and its Analogs

| Research Model | Biological Process | Observed Effect |

|---|---|---|

| Amphibians (e.g., frogs) | Social Behavior | Modulation of male calling and female receptivity. frontiersin.org |

| Reptiles | Social Behavior | Influence on aggression and courtship displays. frontiersin.org |

| Fish (Zebrafish) | Reproduction | Direct regulation of spermatogenesis. nih.gov |

Future Directions and Emerging Research Avenues

Integration of Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 Research with Systems Biology and Network Pharmacology

To fully comprehend the biological impact of this compound, research must extend beyond single-target interactions to a more holistic, systems-level view. Systems biology, combined with network pharmacology, provides a robust framework for this purpose. nih.gov Network pharmacology is a discipline that analyzes the complex interactions between drug molecules and multiple targets within a biological network, making it an ideal approach to decode the mechanisms of action for compounds that may affect numerous cellular components. nih.govmdpi.com

Future research could leverage multi-omics technologies to map the global effects of the peptide. For instance, transcriptomic and proteomic analyses of cells or tissues exposed to the compound would reveal changes in gene and protein expression, highlighting the specific cellular pathways being modulated. This data can then be integrated to build protein-protein interaction (PPI) networks, which can help identify key protein hubs and functional modules that are perturbed by the peptide's activity. nih.gov This approach moves away from a one-drug, one-target model and embraces the polypharmacological nature of many bioactive molecules. mdpi.com

Advanced Computational Design of Peptide Mimetics and Scaffolds Based on this compound

While possessing the inherent stability of a cyclic structure, the therapeutic potential of peptides can be hampered by issues such as poor membrane permeability. nih.gov Advanced computational methods are crucial for designing peptide mimetics—non-peptide molecules that mimic the essential features of the original peptide—and novel scaffolds that retain or enhance biological activity while improving drug-like properties. researchgate.netacs.org

Computational tools like molecular dynamics (MD) simulations can be used to understand the peptide's conformational dynamics and identify its most stable and biologically active shapes. nih.govmdpi.com This information is vital for pharmacophore modeling, a technique that defines the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com Once a pharmacophore is established, it can be used as a template for virtual screening of large chemical libraries to find new, structurally diverse compounds with similar predicted activities, or for de novo design of novel peptide sequences and non-peptidic scaffolds. researchgate.netacs.org Recent advances have even led to the development of computational methods specifically for designing cyclic peptides to inhibit challenging targets like protein-protein interactions. nih.gov

Exploration of Novel Biological Targets and Pathophysiological Roles Based on Mechanistic Insights

A primary goal of future research will be to identify the direct molecular targets of this compound. Unbiased, high-throughput methods are essential for this process of "target deconvolution." Chemical proteomics, for example, can be a powerful tool. creative-proteomics.com This can involve techniques like activity-based protein profiling (ABPP) or affinity chromatography where the peptide is immobilized to a solid support to "pull down" its binding partners from cell or tissue lysates.

Once potential targets are identified, they must be validated through subsequent biochemical and cell-based assays. nih.gov Understanding the peptide's binding partners is the first step toward elucidating its role in various physiological and pathophysiological processes. biorxiv.org By identifying the target, researchers can then investigate the downstream signaling pathways affected and explore the peptide's potential utility in various disease models. creative-peptides.com High-throughput sequencing of phage-displayed peptide libraries is another powerful method for identifying peptide motifs that bind to specific protein targets, which can provide valuable information about binding interactions. oup.com

Rational Strategies for Modulating Peptide Stability and Bioavailability for Research Applications

For any peptide to be a viable research tool, particularly for in vivo studies, it must possess adequate stability and bioavailability. alliedacademies.orgresearchgate.net While cyclization inherently confers resistance to degradation by exopeptidases, further modifications can be rationally designed to enhance these properties. nih.govresearchgate.net

Several well-established strategies can be employed to improve the pharmacokinetic profile of peptides. researchgate.net These modifications aim to protect the peptide from enzymatic breakdown and improve its absorption and distribution characteristics. alliedacademies.orgmdpi.com

| Strategy | Rationale | Potential Impact on Research Applications |

| Unnatural Amino Acid Substitution | Replacing protease-vulnerable L-amino acids with D-amino acids or other non-canonical residues can block recognition by proteolytic enzymes. nih.govnih.gov | Increases peptide half-life in biological samples and in vivo, allowing for more sustained effects in experimental models. |

| N-methylation | Adding a methyl group to the amide nitrogen of the peptide backbone sterically hinders protease access, preventing cleavage. researchgate.net | Enhances resistance to proteolysis, leading to improved stability and potentially better oral bioavailability. researchgate.net |

| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can reduce renal clearance and shield it from enzymes. alliedacademies.orgmdpi.com | Prolongs the circulation time in the bloodstream, making it more suitable for long-term in vivo studies. alliedacademies.org |

| Prodrug Approaches | Modifying the peptide with a chemical moiety that is cleaved in vivo to release the active compound can improve properties like solubility or transport across membranes. researchgate.net | Can enhance transport across biological barriers, such as the intestinal epithelium, for improved bioavailability in research models. researchgate.net |

Synergistic Effects of this compound with Other Biologically Active Compounds in Model Systems

An exciting research avenue is the investigation of potential synergistic interactions between this compound and other compounds. Synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a highly sought-after property in pharmacology.

Systematic screening, using methods like checkerboard assays in cell culture models, can be employed to identify synergistic combinations. These studies would assess the peptide's effects when co-administered with other known bioactive molecules, such as standard-of-care drugs in disease models or other research compounds. One study, for example, found that a different cyclic peptide demonstrated synergistic effects when combined with drugs approved for emergency use for COVID-19. nih.gov Discovering and characterizing such synergies could reveal novel mechanistic insights and suggest new combination strategies for investigation in more complex biological systems.

Q & A

Q. How should dose-ranging studies for Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH₂ in neurodegenerative models be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.